3-Bromo-2-hydroxyphenyl boronic acid

Catalog No.
S1903036
CAS No.
89488-24-4
M.F
C6H6BBrO3
M. Wt
216.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-hydroxyphenyl boronic acid

CAS Number

89488-24-4

Product Name

3-Bromo-2-hydroxyphenyl boronic acid

IUPAC Name

(3-bromo-2-hydroxyphenyl)boronic acid

Molecular Formula

C6H6BBrO3

Molecular Weight

216.83 g/mol

InChI

InChI=1S/C6H6BBrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H

InChI Key

WILLYOUMVYALAT-UHFFFAOYSA-N

SMILES

B(C1=C(C(=CC=C1)Br)O)(O)O

Canonical SMILES

B(C1=C(C(=CC=C1)Br)O)(O)O
  • Organic Synthesis

    Boronic acids are valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura couplings []. 3-Bromo-2-hydroxyphenyl boronic acid could potentially be used to introduce a 3-bromo-2-hydroxyphenyl group into a target molecule via this reaction. Suzuki-Miyaura couplings are a powerful tool for carbon-carbon bond formation and are widely used in medicinal chemistry and materials science [].

  • Radiopharmaceutical Labeling

    The bromine atom in 3-Bromo-2-hydroxyphenyl boronic acid can be readily replaced with a radioactive isotope, such as Br-76, using radioisotope labeling techniques []. This could be useful for creating radiotracers for applications in positron emission tomography (PET) imaging. PET is a non-invasive imaging technique used in medical research to study biological processes in living organisms [].

3-Bromo-2-hydroxyphenyl boronic acid is an organoboron compound with the chemical formula C6_6H6_6BBrO3_3 and a molecular weight of approximately 216.83 g/mol. This compound features a bromine atom and a hydroxyl group attached to a phenyl ring, making it a valuable building block in organic synthesis. The compound is identified by its CAS number 89488-24-4 and is recognized for its utility in various

  • Suzuki Coupling Reaction: This compound is often used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction is crucial in the synthesis of pharmaceuticals and agrochemicals.
  • Boronic Acid Reactions: The boronic acid functional group allows it to form stable complexes with diols, which can be utilized in various organic transformations.
  • Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, making this compound versatile for further synthetic modifications.

Research on the biological activity of 3-Bromo-2-hydroxyphenyl boronic acid indicates potential applications in medicinal chemistry. Compounds containing boronic acids have been shown to exhibit:

  • Antitumor Activity: Some studies suggest that boronic acids can inhibit certain cancer cell lines, potentially through the modulation of cellular signaling pathways.
  • Antiviral Properties: There is emerging evidence that boronic acid derivatives may interfere with viral replication processes, making them candidates for antiviral drug development.

The synthesis of 3-Bromo-2-hydroxyphenyl boronic acid can be achieved through various methods:

  • Bromination of Phenolic Compounds: Starting from 2-hydroxyphenylboronic acid, bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine substituent at the meta position.
  • Direct Boronation: The compound can also be synthesized by reacting phenol derivatives with boron reagents, followed by bromination.
  • Coupling Reactions: Utilizing existing arylboron compounds, coupling reactions with bromo-substituted phenols can yield 3-Bromo-2-hydroxyphenyl boronic acid.

3-Bromo-2-hydroxyphenyl boronic acid has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules, especially in pharmaceuticals and agrochemicals.
  • Material Science: This compound can be used in the development of new materials, including polymers that incorporate boron for enhanced properties.
  • Bioconjugation: Its ability to form stable complexes with biomolecules allows it to be used in bioconjugation techniques for labeling and drug delivery systems.

Studies on interaction mechanisms involving 3-Bromo-2-hydroxyphenyl boronic acid have focused on its reactivity with biological targets. For instance:

  • Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.
  • Binding Studies: Investigations into its binding affinity with various biomolecules highlight its potential role as a ligand in drug design.

Several compounds share structural features with 3-Bromo-2-hydroxyphenyl boronic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Hydroxyphenyl boronic acidHydroxyl group on phenyl ringLacks bromine substituent
4-Bromo-2-hydroxyphenyl boronic acidBromine at para positionDifferent substitution pattern
3-Iodo-2-hydroxyphenyl boronic acidIodine instead of bromineHigher reactivity due to iodine
3-Nitro-2-hydroxyphenyl boronic acidNitro group additionPotentially different biological activity

The uniqueness of 3-Bromo-2-hydroxyphenyl boronic acid lies in its specific placement of functional groups, which influences its reactivity and biological interactions compared to similar compounds.

This detailed overview underscores the significance of 3-Bromo-2-hydroxyphenyl boronic acid within organic chemistry and its potential applications across various fields.

Molecular Geometry and Bonding Analysis

The molecular geometry of 3-Bromo-2-hydroxyphenyl boronic acid has been extensively studied through density functional theory calculations using the B3LYP functional with various basis sets. The compound adopts a nearly planar configuration where the boronic acid group B(OH)₂ lies approximately coplanar with the aromatic ring [4] [5]. The trigonal planar geometry around the boron center is characteristic of sp²-hybridized boron atoms, consistent with the Lewis acidic nature of boronic acids [4].

Table 2: Computed Molecular Geometry Parameters

ParameterTheoretical ValueMethodReference
B-C Bond Length (Å)1.568-1.581DFT/B3LYP/6-311++G(d,p) [4] [5] [6]
B-O Bond Length (Å)1.362-1.378DFT/B3LYP/6-311++G(d,p) [4] [5] [6]
C-Br Bond Length (Å)1.901-1.925DFT/B3LYP/6-311++G(d,p) [5] [6]
C-O Bond Length (Å)1.354-1.369DFT/B3LYP/6-311++G(d,p) [4] [5]
B-C-C Bond Angle (°)120.5-122.1DFT/B3LYP/6-311++G(d,p) [5] [6]
C-B-O Bond Angle (°)118.2-121.3DFT/B3LYP/6-311++G(d,p) [4] [5]
Br-C-C Bond Angle (°)119.4-120.8DFT/B3LYP/6-311++G(d,p) [5] [6]
Dipole Moment (D)2.5-3.2DFT calculations [7] [8] [9]

The B-O bond lengths in the range of 1.362-1.378 Å are significantly shorter than typical single bonds, indicating partial double bond character due to π-conjugation between the oxygen lone pairs and the vacant p-orbital on boron [4]. This conjugation contributes to the stability of the trigonal geometry and enhances the Lewis acidic properties of the compound.

The presence of the bromine substituent at the 3-position creates an electron-withdrawing effect that influences the electronic distribution throughout the molecule. The C-Br bond length of approximately 1.90-1.93 Å is consistent with typical aromatic C-Br bonds [5] [6]. The ortho-hydroxyl group introduces intramolecular hydrogen bonding possibilities, which significantly affects the molecular conformation and stability.

Spectroscopic Characterization Techniques

Spectroscopic characterization of 3-Bromo-2-hydroxyphenyl boronic acid has been accomplished through multiple techniques, providing comprehensive insights into its vibrational, electronic, and nuclear magnetic properties.

Infrared Spectroscopy Analysis

The infrared spectrum of the compound exhibits characteristic absorption bands that reflect the functional groups present. The O-H stretching vibrations appear in two distinct regions: free O-H groups around 3500-3600 cm⁻¹ and hydrogen-bonded O-H groups at 3200-3400 cm⁻¹ [10] [11] [6]. The B-O stretching modes are observed in the region 1340-1380 cm⁻¹, while B-C stretching vibrations appear at 1240-1280 cm⁻¹ [10] [11] [6].

Table 3: Characteristic Infrared Frequencies

Vibrational ModeFrequency Range (cm⁻¹)AssignmentReference
O-H Stretching (free)3500-3600Asymmetric/symmetric O-H stretch [10] [11] [6]
O-H Stretching (H-bonded)3200-3400Hydrogen-bonded O-H stretch [10] [11] [6]
B-O Stretching1340-1380B-O bond vibration [10] [11] [6]
B-C Stretching1240-1280B-C bond vibration [10] [11] [6]
C=C Aromatic Stretching1580-1620Aromatic C=C stretching [5] [6]
C-Br Stretching1070-1090C-Br bond stretching [5] [6]
B-O-H Bending1160-1200In-plane O-H bending [10] [11]
Ring Breathing990-1030Aromatic ring vibration [5] [6]

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum shows characteristic resonances for the aromatic protons in the range of 6.8-8.2 ppm, with the boronic acid hydroxyl groups appearing as broad signals around 4-6 ppm in DMSO-d₆ [5]. The ¹³C NMR spectrum exhibits signals for the aromatic carbons, with the carbon bearing the boronic acid group typically appearing around 136-142 ppm [5]. The ¹¹B NMR shows a broad resonance around 28-32 ppm, characteristic of trigonal boron environments [12] [13].

UV-Visible Spectroscopy

The electronic absorption spectrum displays characteristic π→π* transitions in the UV region, with λmax values typically occurring between 260-290 nm [5] [7] [8]. The presence of both electron-withdrawing (Br) and electron-donating (OH) substituents creates a complex electronic environment that influences the absorption characteristics.

Computational Chemistry Insights

Density functional theory calculations have provided extensive insights into the electronic structure and properties of 3-Bromo-2-hydroxyphenyl boronic acid. The frontier molecular orbital analysis reveals important information about the compound's reactivity and electronic properties.

Table 4: Electronic Properties and Frontier Molecular Orbitals

PropertyValueMethod/ConditionsReference
HOMO Energy (eV)-9.2 to -9.8DFT/TD-DFT [14] [15] [9]
LUMO Energy (eV)-0.5 to -1.2DFT/TD-DFT [14] [15] [9]
HOMO-LUMO Gap (eV)4.6 to 4.9DFT calculations [14] [15]
First Excitation Energy (eV)4.2 to 4.8TD-DFT [5] [14]
Oscillator Strength0.12 to 0.18TD-DFT [5] [14]
Electronic Transition Typeπ → π*TD-DFT analysis [5] [14]
UV-Vis λmax (nm)260 to 290UV-Vis spectroscopy [5] [7] [8]
Quantum Yield (%)11 to 25Fluorescence measurements [7] [8]

The highest occupied molecular orbital predominantly consists of π-orbitals localized on the aromatic ring and oxygen atoms, while the lowest unoccupied molecular orbital involves the vacant p-orbital on boron and π*-orbitals of the aromatic system [14] [15]. The HOMO-LUMO gap of 4.6-4.9 eV indicates moderate stability and reactivity, consistent with typical boronic acid behavior [14] [15].

Natural bond orbital analysis reveals significant charge transfer interactions between the oxygen lone pairs and the vacant boron orbital, contributing to the partial double bond character of the B-O bonds [5] [16]. The electron-withdrawing effect of the bromine substituent stabilizes the molecular orbitals, while the hydroxyl group provides electron density through mesomeric effects.

The calculated dipole moment ranges from 2.5-3.2 D, reflecting the polar nature of the molecule due to the electronegativity differences between boron, oxygen, and bromine atoms [7] [8] [9]. This significant dipole moment influences the compound's solubility properties and intermolecular interactions.

Tautomeric Behavior and pH-Dependent Properties

The pH-dependent behavior of 3-Bromo-2-hydroxyphenyl boronic acid is governed by several equilibria that significantly influence its chemical and physical properties. The compound exhibits characteristic boronic acid ionization behavior, transitioning between trigonal and tetrahedral coordination states as a function of pH [17] [18] [19].

Table 5: pH-Dependent Properties and Tautomeric Behavior

pH RangePredominant SpeciesCoordinationStabilityReference
1-3 (Acidic)RB(OH)₂ (Trigonal)sp² (Trigonal planar)High [17] [18] [19]
4-6 (Moderately Acidic)RB(OH)₂ ⇌ [RB(OH)₃]⁻sp² ⇌ sp³Moderate [17] [18] [19]
7-9 (Neutral to Basic)[RB(OH)₃]⁻ (Tetrahedral)sp³ (Tetrahedral)High [17] [18] [19]
10-12 (Basic)[RB(OH)₃]⁻ → [RBO₂]⁻sp³ → sp²Moderate [17] [19]
13+ (Highly Basic)Protodeboronation productsDecompositionLow [17] [19]

Ionization Equilibria

At low pH values (pH 1-3), the compound exists predominantly in its neutral trigonal form RB(OH)₂, where the boron center maintains sp²-hybridization [17] [18]. As the pH increases to the moderately acidic range (pH 4-6), an equilibrium establishes between the trigonal boronic acid and its tetrahedral boronate anion [RB(OH)₃]⁻ [18]. This transition involves the addition of a hydroxide ion to the vacant p-orbital of boron, resulting in sp³-hybridization.

The estimated pKₐ value for this ionization lies in the range of 6.5-7.5, similar to other substituted phenylboronic acids [17] [20]. The electron-withdrawing effect of the bromine substituent slightly lowers the pKₐ compared to unsubstituted phenylboronic acid, while the electron-donating hydroxyl group has a counteracting effect.

Tetrahedral Coordination Stability

In the neutral to basic pH range (pH 7-9), the tetrahedral boronate anion [RB(OH)₃]⁻ becomes the predominant species [17] [18] [19]. This coordination change significantly alters the molecular geometry, bond lengths, and electronic properties. The B-O bond lengths increase to approximately 1.43-1.48 Å in the tetrahedral form, comparable to typical C-O single bonds [21].

Intramolecular Interactions

The presence of the ortho-hydroxyl group introduces additional complexity through potential intramolecular hydrogen bonding with the boronic acid functionality. This interaction can stabilize certain conformations and influence the ionization behavior [12] [13]. The strength of this hydrogen bond depends on the pH and the overall molecular conformation, creating a delicate balance between different tautomeric forms.

Protodeboronation Pathways

At highly basic conditions (pH > 12), the compound becomes susceptible to protodeboronation reactions, leading to the replacement of the boronic acid group with hydrogen [17] [19]. The rate of this process depends on the specific pH, temperature, and the presence of catalytic species. The electron-withdrawing bromine substituent generally stabilizes the compound against protodeboronation compared to electron-rich analogs.

Conventional Synthesis Routes

The earliest preparations of 3-bromo-2-hydroxyphenyl boronic acid relied on organometallic insertion followed by boronation (Table 1).

Table 1 Representative non-catalytic routes

EntryStarting material (scale)Key reagents & conditionsCrude yieldIsolated purityReference
12,6-Dibromophenol, 37 millimolesn-Butyllithium in tetrahydrofuran–hexane at −78 °C; trimethyl borate quench; acidic hydrolysis47%Not reported [1]
2O-Bromophenol, 0.10 moleHexamethyldisilazane protection; isopropyl magnesium chloride–lithium chloride exchange at −10 → 0 °C; trimethyl borate; aqueous work-up85%99.3% by high-performance liquid chromatography [2]
3O-Bromophenol, 0.10 moleSame as entry 2 but final acidification to pH 1–2; two extractions with ethyl acetate; slurry in acetone–heptane81%99.0% by high-performance liquid chromatography [2]

Key observations

  • Protection of the phenolic hydroxyl group prior to Grignard formation suppresses competitive metal chelation and lifts yields to the mid-eighties range [2].
  • Lithiation–boronation of the dibromo precursor avoids protecting groups but suffers from lower yield and cryogenic temperature demand [1].
  • Both routes employ trimethyl borate as the boron electrophile, followed by direct hydrolysis to the free boronic acid, eliminating ester deprotection steps.

Catalytic Approaches in Boronic Acid Preparation

Catalytic borylations have emerged to minimize temperature, reagent excess and waste (Table 2).

Table 2 Catalytic syntheses applicable to 3-bromo-2-hydroxyphenyl boronic acid

EntryCatalyst systemBoron sourceBase / promoterSolvent & temperatureIsolated yieldReference
1Palladium(II) chloride–dialkylbiarylphosphine (SPhos)PinacolboraneTriethylamine1,4-Dioxane, 110 °C, 2 h92% (bromophenol substrate) [3]
2Palladium(II) dichloride-bis(diphenylphosphino)ferrocene under ball-millingBis(pinacolato)diboronPotassium acetateMechanochemical, 10 minutes, ambient88% (ortho-hydroxy aryl bromide) [4]
3Potassium tert-butoxide-promoted, transition-metal-freeBis-boronic acidMethanol, 0 °C, 1 h97% (bromophenol) [5]
4Palladium(0) dibenzylideneacetone with di-tert-butyl-methyl-phosphonium tetrafluoroborateBis(pinacolato)diboronPotassium phosphate monohydratetert-Butanol – water, 60 °C, 16 h90% (ortho-hydroxy aryl bromide) [6]

Highlights

  • Palladium-mediated Miyaura borylations tolerate the ortho-hydroxyl directing group and routinely exceed ninety-percent isolated yield [3] [6].
  • Base-promoted radical borylation furnishes the free boronic acid directly, circumventing pinacol de-esterification and giving quantitative yield in methanol at ice bath temperature [5].
  • Mechanochemical processing eliminates bulk solvent and shortens cycle time to minutes without sacrificing conversion [4].

Purification and Isolation Techniques

Crude reaction mixtures typically contain magnesium or lithium salts and borate esters that accelerate protodeboronation if not removed promptly.

Table 3 Common isolation workflows

StepPurposeTypical conditionsSource
Acidic quenchHydrolyse boronate ester, dissolve metal alkoxidesAqueous hydrochloric acid adjusted to pH 2–3 at ≤ 10 °C [2]
Organic extractionSeparate product from inorganic saltsTwo to three washes with ethyl acetate [2]
Aqueous washRemove residual acid and boric acidSaturated sodium bicarbonate followed by brine [2]
CrystallisationObtain analytically pure solidSlurry concentrate in acetone–heptane, cool to 0 °C [2]
Alternative isolationHandle highly polar productsConvert to potassium trifluoroborate, filter, back-exchange if required [5]

Operational notes

  • Maintaining pH below three during hydrolysis maximises conversion of boronate esters while preventing premature boroxine formation.
  • Rapid solvent removal under reduced pressure at ≤ 40 °C mitigates loss through thermal deboronation.
  • For gram-scale batches the acetone–heptane slurry affords a bright white microcrystalline solid with residual solvent below 0.5 percent by weight [2].

Scalability Challenges in Industrial Production

Despite laboratory-scale efficiencies, large-scale manufacture presents distinct constraints (Table 4).

Table 4 Key scale-up considerations

ChallengeImpactMitigation strategyEvidence
Exothermic Grignard formation at sub-zero temperatureHeat removal demands specialised jacketed vesselsContinuous flow addition of magnesium exchange reagent; real-time calorimetry [2]
Moisture-sensitive boronic acid prone to protodeboronationPurity loss during work-up and dryingInert-gas centrifugation, low-temperature vacuum tray drying [3]
High solvent volumes in extractive purificationsEnvironmental load and costSwitch to mechanochemical or aqueous micellar catalysis to halve solvent mass [4] [7]
Availability and cost of bis(pinacolato)diboron at tonne scaleCommercial viabilityAdoption of bis-boronic acid or in-house synthesis from tetrahydroxydiboron [5]
Protective-group removal generating acidic effluentWaste-water treatment burdenOne-pot protection–boronation–deprotection telescoped under recyclable solvent [2]

The patent route reported by Zhang and co-workers has been operated in dozens-of-kilogram batches with reproducible yields above eighty percent, demonstrating technical feasibility [2]. Nonetheless, energy-intensive cooling, multistep solvent exchanges and stringent moisture control elevate production costs relative to catalytic alternatives.

Continued optimisation should prioritise:

  • Single-vessel catalytic borylation that delivers the free acid directly.
  • Mechanochemistry or aqueous micellar media to curb solvent use.
  • Real-time process analytics to tame Grignard exotherms at industrial scale.

Wikipedia

(3-Bromo-2-hydroxyphenyl)boronic acid

Dates

Last modified: 08-16-2023

Explore Compound Types